Cas no 21622-19-5 (1,2,3,4-Tetrafluoro-5-methylbenzene)

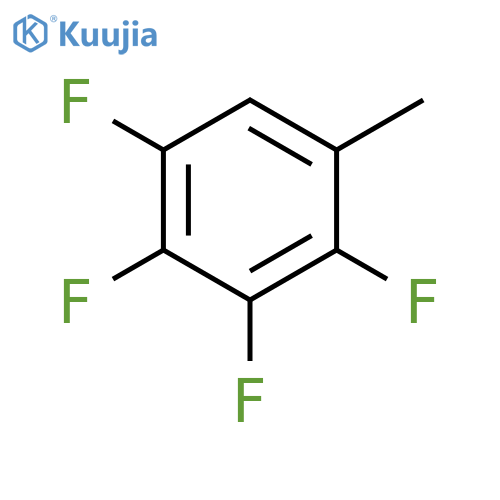

21622-19-5 structure

商品名:1,2,3,4-Tetrafluoro-5-methylbenzene

1,2,3,4-Tetrafluoro-5-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1,2,3,4-Tetrafluoro-5-methylbenzene

- 2,3,4,5-Tetrafluorotoluene

- AC1LC86Y

- ACT13444

- CTK4E7334

- MolPort-003-984-640

- PubChem1626

- Toluene, 2,3,4,5-tetrafluoro-

- DB-023962

- A19675

- m-fluorotrifluorotoluene

- DB-025743

- 1,2,3,4-Tetrafluoro-5-methyl-benzene

- DB-023989

- AC-25939

- 1,2,3,4-Tetrafluoro-5-methylbenzene #

- AKOS006331056

- o-fluorotrifluorotoluene

- JDPAUQKBDYMQJK-UHFFFAOYSA-N

- DTXSID10344341

- Benzene, 1,2,3,4-tetrafluoro-5-methyl-

- MFCD09263438

- SCHEMBL823681

- 21622-19-5

-

- MDL: MFCD09263438

- インチ: InChI=1S/C7H4F4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3

- InChIKey: JDPAUQKBDYMQJK-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C(=C1F)F)F)F

計算された属性

- せいみつぶんしりょう: 164.02492

- どういたいしつりょう: 164.02491278g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 1.339±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 124.9±35.0 ºC (760 Torr),

- フラッシュポイント: 31.6±16.1 ºC,

- ようかいど: ほとんど溶けない(0.097 g/l)(25ºC)、

- PSA: 0

1,2,3,4-Tetrafluoro-5-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12095848-5g |

1,2,3,4-Tetrafluoro-5-methylbenzene |

21622-19-5 | 95+% | 5g |

$501 | 2024-07-24 | |

| Alichem | A010003591-250mg |

2,3,4,5-Tetrafluorotoluene |

21622-19-5 | 97% | 250mg |

$470.40 | 2023-09-02 | |

| Alichem | A010003591-500mg |

2,3,4,5-Tetrafluorotoluene |

21622-19-5 | 97% | 500mg |

$847.60 | 2023-09-02 | |

| Alichem | A010003591-1g |

2,3,4,5-Tetrafluorotoluene |

21622-19-5 | 97% | 1g |

$1490.00 | 2023-09-02 | |

| abcr | AB275354-1g |

2,3,4,5-Tetrafluorotoluene, 95%; . |

21622-19-5 | 95% | 1g |

€149.00 | 2024-04-18 | |

| Ambeed | A187500-1g |

1,2,3,4-Tetrafluoro-5-methylbenzene |

21622-19-5 | 95+% | 1g |

$172.0 | 2024-07-28 | |

| abcr | AB275354-5g |

2,3,4,5-Tetrafluorotoluene, 95%; . |

21622-19-5 | 95% | 5g |

€579.00 | 2024-04-18 |

1,2,3,4-Tetrafluoro-5-methylbenzene 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

21622-19-5 (1,2,3,4-Tetrafluoro-5-methylbenzene) 関連製品

- 2077-46-5(1,2,4-trichloro-3-methylbenzene)

- 3828-49-7(1,2-difluoro-3-methyl-benzene)

- 132992-29-1(1,2,5-Trifluoro-3-methylbenzene)

- 5230-78-4(Benzene,1,2,4,5-tetrafluoro-3-methyl-)

- 193533-92-5(2,3,4-Trifluorotoluene)

- 887267-34-7(1,2,4-Trifluoro-5-methylbenzene)

- 771-56-2(2,3,4,5,6-Pentafluorotoluene)

- 80427-49-2(Benzene,1,2,3,5-tetrafluoro-4-methyl-)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21622-19-5)1,2,3,4-Tetrafluoro-5-methylbenzene

清らかである:99%

はかる:1g

価格 ($):155.0